Ketoprofen-d3 Methyl Ester
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Overview
Description
Ketoprofen-d3 Methyl Ester is a deuterated form of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The deuterium atoms in this compound make it a valuable tool for tracing and studying metabolic pathways due to its stability and distinguishable mass .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ketoprofen-d3 Methyl Ester typically involves the esterification of Ketoprofen with deuterated methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ketoprofen-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Ketoprofen-d3 carboxylic acid.
Reduction: Ketoprofen-d3 alcohol.
Substitution: Various substituted Ketoprofen-d3 derivatives.
Scientific Research Applications
Ketoprofen-d3 Methyl Ester is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the pathways of drug metabolism.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Ketoprofen.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of Ketoprofen-d3 Methyl Ester is similar to that of Ketoprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces inflammation, pain, and fever. The deuterium atoms do not significantly alter the mechanism but provide a means to trace the compound in biological systems .
Comparison with Similar Compounds
Ketoprofen: The non-deuterated form, widely used as an NSAID.
Dexketoprofen: The dextrorotatory enantiomer of Ketoprofen, known for its enhanced analgesic properties.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic effects.
Uniqueness: Ketoprofen-d3 Methyl Ester is unique due to the presence of deuterium atoms, which make it an invaluable tool for research. Its stability and distinguishable mass allow for precise tracing in metabolic studies, setting it apart from its non-deuterated counterparts .
Properties
CAS No. |
1189950-12-6 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
271.33 |
IUPAC Name |
methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1D3 |
InChI Key |
BIOCOYIPJQMGTN-FIBGUPNXSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Synonyms |
3-Benzoyl-α-methyl-d3-benzeneacetic Acid Methyl Ester |
Origin of Product |
United States |
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